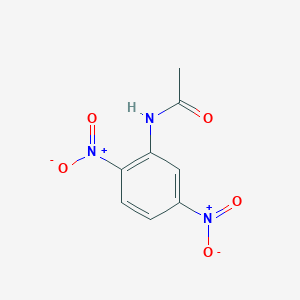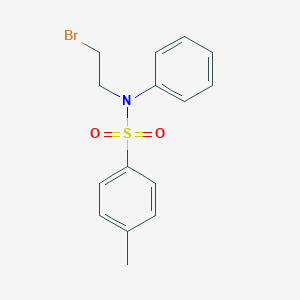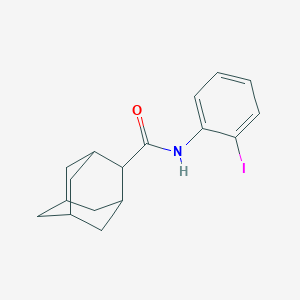
N-(2,5-dinitrophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,5-dinitrophenyl)acetamide, also known as DNPA, is a chemical compound that has been widely used in scientific research. It is a derivative of acetamide, a colorless and odorless crystalline solid that is soluble in water and ethanol. DNPA is a yellow crystalline powder that is used as a reagent in organic chemistry and biochemistry. The compound has been used in various applications, including as a substrate for enzyme assays, as a marker for protein analysis, and as a probe for studying protein-ligand interactions.
作用机制
The mechanism of action of N-(2,5-dinitrophenyl)acetamide is not fully understood, but it is believed to act as a substrate for certain enzymes, including acyltransferases and amidases. The compound is also believed to interact with proteins and other biomolecules, potentially affecting their function and activity.
Biochemical and Physiological Effects:
N-(2,5-dinitrophenyl)acetamide has been shown to have a number of biochemical and physiological effects. The compound has been shown to inhibit the activity of certain enzymes, including acyltransferases and amidases. N-(2,5-dinitrophenyl)acetamide has also been shown to affect the function of proteins and other biomolecules, potentially leading to changes in cellular processes and signaling pathways.
实验室实验的优点和局限性
One of the main advantages of using N-(2,5-dinitrophenyl)acetamide in lab experiments is its versatility. The compound can be used in a variety of applications, including as a substrate for enzyme assays, as a marker for protein analysis, and as a probe for studying protein-ligand interactions. N-(2,5-dinitrophenyl)acetamide is also relatively easy to synthesize and purify, making it a convenient reagent for many researchers.
One of the limitations of using N-(2,5-dinitrophenyl)acetamide is that its mechanism of action is not fully understood. This can make it difficult to interpret experimental results and to design experiments that specifically target the compound's effects. Additionally, N-(2,5-dinitrophenyl)acetamide has been shown to be toxic to certain cell lines at high concentrations, which can limit its use in certain experiments.
未来方向
There are many potential future directions for research involving N-(2,5-dinitrophenyl)acetamide. One area of interest is the development of new applications for the compound, such as in drug discovery research or in the study of protein-protein interactions. Another area of interest is the elucidation of the compound's mechanism of action, which could lead to a better understanding of its biochemical and physiological effects. Finally, there is potential for the development of new derivatives of N-(2,5-dinitrophenyl)acetamide with improved properties, such as increased specificity or reduced toxicity.
合成方法
N-(2,5-dinitrophenyl)acetamide can be synthesized by reacting 2,5-dinitrochlorobenzene with acetamide in the presence of a base such as sodium hydroxide. The reaction yields N-(2,5-dinitrophenyl)acetamide as a yellow crystalline solid that can be purified by recrystallization. The synthesis method is relatively simple and straightforward, and the compound can be obtained in high purity and yield.
科学研究应用
N-(2,5-dinitrophenyl)acetamide has been used in various scientific research applications, including as a substrate for enzyme assays, as a marker for protein analysis, and as a probe for studying protein-ligand interactions. The compound is commonly used in biochemistry and molecular biology research to study the activity and function of enzymes and proteins. N-(2,5-dinitrophenyl)acetamide is also used in drug discovery research to identify potential drug targets and to screen for potential drug candidates.
属性
IUPAC Name |
N-(2,5-dinitrophenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O5/c1-5(12)9-7-4-6(10(13)14)2-3-8(7)11(15)16/h2-4H,1H3,(H,9,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCDAWUHKQSJFBU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dinitrophenyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-amino-2-(4-fluorobenzylidene)-7-(4-fluorophenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile](/img/structure/B372915.png)





![N-[2-(1H-indol-3-yl)ethyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B372930.png)
![7-(1-Hydroxyethyl)-spiro(3-oxa-1-azabicyclo[4.2.0]octane-2,1'-cylohexane)-8-one](/img/structure/B372931.png)
![Tricyclo[3.3.1.1~3,7~]dec-2-ylideneacetaldehyde {2,4-dinitrophenyl}hydrazone](/img/structure/B372934.png)


